1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate
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Overview
Description
1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate is a complex organic compound that features a thiophene ring, a phenyl group, and an acetate ester
Mechanism of Action
Target of Action
It is known that thiophene derivatives, a key structural component of the compound, have been associated with a variety of biological effects . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected .
Result of Action
It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structure and the biological targets they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with an isocyanate.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic uses, such as anti-inflammatory or anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as nonsteroidal anti-inflammatory drugs and local anesthetics, respectively.
Phenyl Derivatives: Compounds such as acetaminophen and ibuprofen, which contain phenyl groups, are widely used as analgesics and anti-inflammatory agents.
Uniqueness
1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate is unique due to its combination of a thiophene ring, a phenyl group, and an acetate ester
Properties
IUPAC Name |
[1-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12(20)23-18(2,3)17(22)19-10-16(21)14-6-4-13(5-7-14)15-8-9-24-11-15/h4-9,11,16,21H,10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGUBKCZJNYLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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